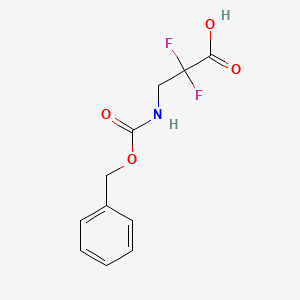
Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Coordination Chemistry and Photophysical Properties
Compounds with phenanthroline ligands, similar to the structural components of Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate, have been extensively studied for their metal-to-ligand charge transfer (MLCT) excited states. These studies primarily focus on cuprous bis-phenanthroline coordination compounds, which possess long-lived excited states at room temperature and show promise in photophysical applications due to their broad MLCT absorption and emission properties. Such compounds are pivotal in the development of light-emitting devices and sensors based on their unique photophysical behaviors (Scaltrito, D. V., Thompson, D., O'Callaghan, J. A., & Meyer, G., 2000).
Environmental and Energy Applications
In the realm of environmental and energy applications, sodium borohydride (NaBH4) has been identified as a potential hydrogen storage material. Research into the electrolytic production of NaBH4 from sodium metaborate (NaBO2) suggests a pathway for the development of more cost-effective hydrogen storage solutions. Although not directly related to Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate, the investigation into the molten anhydrous Na–B–O–H system underscores the importance of sodium-based compounds in energy storage technologies (Calabretta, D. L., & Davis, B., 2007).
Potential in Biomedical Research
While specific studies on Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate's applications in biomedical research were not found, related compounds have shown a range of biological activities. For instance, metal complexes with diclofenac (a well-known pharmaceutical compound) exhibit antibacterial and antifungal effects. This indicates that sodium-based coordination compounds could have potential applications in developing new antimicrobial agents or in studying the interaction between metal ions and biological molecules (Refat, M., Mohamed, G., Ibrahim, M., Killa, H., & Fetooh, H., 2014).
Mechanism of Action
While specific studies on SDBS’s applications in biomedical research were not found, related compounds have shown a range of biological activities. For instance, metal complexes with diclofenac (a well-known pharmaceutical compound) exhibit antibacterial and antifungal effects.
Safety and Hazards
properties
IUPAC Name |
disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O6S2.2Na.H2O/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;;/h1-14H,(H,27,28,29)(H,30,31,32);;;1H2/q;2*+1;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNPMHXHQCVXED-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2Na2O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)
![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)







![Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate](/img/structure/B1291531.png)


![6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1291534.png)